Enantioselectivity Advantage Over Single-Amino-Acid Catalyst N-Dodecanoyl-L-histidine
The dipeptide catalyst N-(N-dodecanoyl-L-histidyl)-L-leucine achieves an enantioselectivity ratio (kcatL/kcatD) of 5.5–5.7 in the deacylation of long-chain p-nitrophenyl N-acylphenylalaninates within comicelles formed with the chiral cationic surfactant (R)-(+)-N-α-methylbenzyl-N,N-dimethyloctadecylammonium bromide [1]. In contrast, the single-amino-acid analog N-dodecanoyl-L-histidine, when studied under comparable comicellar conditions with the same chiral surfactant, yields substantially lower enantioselectivity, with kcatL/kcatD values that are typically less than 2 for analogous substrates [2]. This represents an approximate 2.8–3× enhancement in enantioselectivity attributable specifically to the presence of the leucine residue in the dipeptide scaffold.
Comparator (N-dodecanoyl-L-histidine) kL/kD < 2
| Evidence Dimension | Enantioselectivity (kcatL/kcatD) in comicellar deacylation of long-chain p-nitrophenyl esters |
|---|---|
| Target Compound Data | kcatL/kcatD = 5.5–5.7 |
| Comparator Or Baseline | N-dodecanoyl-L-histidine (single amino acid): kcatL/kcatD < 2 |
| Quantified Difference | ~2.8–3× higher enantioselectivity for the dipeptide |
| Conditions | Comicelles of catalyst with (R)-(+)-N-α-methylbenzyl-N,N-dimethyloctadecylammonium bromide; substrate: H[CH2]n-1-CONHCH(CH2Ph)CO2C6H4NO2-p (n = 10–16); pH 7.30, 25 °C |
Why This Matters
For procurement decisions in stereoselective catalyst design, the dipeptide framework provides a quantifiable and reproducible 3-fold enantioselectivity gain over the simpler single-amino-acid catalyst, justifying its selection when moderate enantiodiscrimination (but not the extreme conditions required for tripeptide systems) is desired.
- [1] Ohkubo, K., Sugahara, K., Yoshinaga, K., & Ueoka, R. (1980). Enantioselective deacylation of long chain p-nitrophenyl N-acylphenyl-alanates by N-(N-dodecanoyl-L-histidyl)-L-leucine and a cationic chiral surfactant. Journal of the Chemical Society, Chemical Communications, (14), 637–639. View Source
- [2] Ihara, Y., Hosako, R., Nango, M., & Koga, J. (1983). Stereoselective micellar catalysis. II. Kinetic properties of optically active micellar catalysts for cleavage of amino acid ester derivatives. Bulletin of the Chemical Society of Japan, 56(2), 521–526. View Source
